N-(5-(4-Bromobenzyl)-1,3-thiazol-2-YL)-3-(2,3-dichlorophenyl)acrylamide
CAS No.: 304895-91-8
Cat. No.: VC16071574
Molecular Formula: C19H13BrCl2N2OS
Molecular Weight: 468.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 304895-91-8 |
|---|---|
| Molecular Formula | C19H13BrCl2N2OS |
| Molecular Weight | 468.2 g/mol |
| IUPAC Name | (E)-N-[5-[(4-bromophenyl)methyl]-1,3-thiazol-2-yl]-3-(2,3-dichlorophenyl)prop-2-enamide |
| Standard InChI | InChI=1S/C19H13BrCl2N2OS/c20-14-7-4-12(5-8-14)10-15-11-23-19(26-15)24-17(25)9-6-13-2-1-3-16(21)18(13)22/h1-9,11H,10H2,(H,23,24,25)/b9-6+ |
| Standard InChI Key | KEAZBXHHIRKNOW-RMKNXTFCSA-N |
| Isomeric SMILES | C1=CC(=C(C(=C1)Cl)Cl)/C=C/C(=O)NC2=NC=C(S2)CC3=CC=C(C=C3)Br |
| Canonical SMILES | C1=CC(=C(C(=C1)Cl)Cl)C=CC(=O)NC2=NC=C(S2)CC3=CC=C(C=C3)Br |
Introduction
N-(5-(4-Bromobenzyl)-1,3-thiazol-2-YL)-3-(2,3-dichlorophenyl)acrylamide is a synthetic compound belonging to the class of thiazole derivatives. These compounds are widely studied for their diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This specific compound is identified by its molecular formula and has a molecular weight of 468.19 g/mol .
Synthesis
The synthesis of N-(5-(4-Bromobenzyl)-1,3-thiazol-2-YL)-3-(2,3-dichlorophenyl)acrylamide typically involves:
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Formation of the thiazole ring: A bromobenzyl precursor reacts with thiourea under controlled conditions to form the thiazole core.
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Acrylamide coupling: The thiazole intermediate is then coupled with a dichlorophenyl acrylamide derivative using standard amidation techniques .
Biological Activities
4.1 Antimicrobial Activity
Thiazole derivatives are known for their antimicrobial properties. While specific data on this compound's activity against bacterial or fungal strains is limited, structurally similar compounds have demonstrated potent activity against both Gram-positive and Gram-negative bacteria .
4.2 Anticancer Potential
Thiazole-based compounds have been extensively studied for their anticancer properties due to their ability to interact with cellular targets such as kinases and enzymes involved in tumor growth. This compound may exhibit similar potential, particularly against breast cancer cell lines, as suggested by studies on analogous structures .
Molecular Docking Studies
Computational docking studies on related thiazole compounds have revealed strong binding affinities to enzymes like 5-lipoxygenase (anti-inflammatory target) and kinases (anticancer targets). This suggests that N-(5-(4-Bromobenzyl)-1,3-thiazol-2-YL)-3-(2,3-dichlorophenyl)acrylamide could serve as a lead compound for further drug development .
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